molecular formula C28H22IN3O4 B12026016 1-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate CAS No. 767339-22-0

1-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate

Cat. No.: B12026016
CAS No.: 767339-22-0
M. Wt: 591.4 g/mol
InChI Key: BJIKIPRVHLUHFC-WCMJOSRZSA-N
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Description

1-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound that features a unique combination of functional groups, including an iodobenzoyl group, a carbohydrazonoyl group, and a naphthyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of the iodobenzoyl derivative. The key steps include:

    Amination: The iodobenzoyl compound is then reacted with an amine to form the iodobenzoyl amide.

    Acetylation: The amide is acetylated using acetic anhydride to introduce the acetyl group.

    Carbohydrazonoylation: The acetylated compound is then reacted with hydrazine to form the carbohydrazonoyl derivative.

    Naphthyl Ester Formation: Finally, the carbohydrazonoyl compound is esterified with 3-methylbenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The iodobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-Bromo-2-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Uniqueness

1-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its naphthyl ester moiety differentiates it from similar compounds, potentially leading to unique interactions and applications.

Properties

CAS No.

767339-22-0

Molecular Formula

C28H22IN3O4

Molecular Weight

591.4 g/mol

IUPAC Name

[1-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate

InChI

InChI=1S/C28H22IN3O4/c1-18-7-6-9-20(15-18)28(35)36-25-14-13-19-8-2-3-10-21(19)23(25)16-31-32-26(33)17-30-27(34)22-11-4-5-12-24(22)29/h2-16H,17H2,1H3,(H,30,34)(H,32,33)/b31-16+

InChI Key

BJIKIPRVHLUHFC-WCMJOSRZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC=CC=C4I

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC=CC=C4I

Origin of Product

United States

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